4-(2-Fluorophenoxy)butanoic acid
Description
Contextualization within Phenoxyalkanoic Acid Chemical Space
Phenoxyalkanoic acids are characterized by a phenoxy group linked to an alkanoic acid moiety through an ether bond. The specific identity and substitution pattern on both the aromatic ring and the alkanoic acid chain give rise to a vast chemical space with diverse biological activities. Prominent examples within this class, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively used as herbicides for the control of broadleaf weeds. nist.gov
The structure of 4-(2-Fluorophenoxy)butanoic acid distinguishes itself through two key features: a butanoic acid side chain and a single fluorine atom at the ortho-position (position 2) of the phenyl ring. The length of the alkanoic acid chain is a known determinant of biological activity in this class of compounds. For instance, the conversion of phenoxybutyric acids to their corresponding acetic acid analogues within plants is a recognized mechanism of action for certain herbicides.
The introduction of a fluorine atom to an organic molecule can significantly alter its physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications, in turn, can have profound effects on the compound's biological activity and interactions with target proteins. The specific placement of the fluorine at the ortho-position is of particular interest, as substitutions at this position can influence the conformation of the molecule and its ability to bind to biological receptors. While specific data for the 2-fluoro isomer is limited, studies on related fluorinated phenoxyalkanoic acids provide valuable insights.
Below is a table summarizing the properties of structurally related phenoxybutanoic acid derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-(4-Fluorophenoxy)butanoic acid | C₁₀H₁₁FO₃ | 198.19 | A positional isomer of the title compound. sigmaaldrich.comsigmaaldrich.comchemscene.com |
| 4-(3-Fluorophenoxy)butanoic acid | C₁₀H₁₁FO₃ | 198.19 | Another positional isomer of the title compound. uni.lu |
| 4-(2,4-Dichlorophenoxy)butanoic acid | C₁₀H₁₀Cl₂O₃ | 249.091 | A widely studied herbicidal compound. nist.gov |
| 4-(4-formylphenoxy)butanoic Acid | C₁₁H₁₂O₄ | 208.21 | A derivative with a different substituent. |
Overview of Academic Research Significance and Potential Avenues
While dedicated academic studies on this compound are not widely available in public literature, its chemical structure suggests several potential avenues for research based on the established knowledge of phenoxyalkanoic acids and the influence of fluorine substitution.
Herbicidal Activity: A primary area of investigation would be its potential as a selective herbicide. Research could focus on its efficacy against various weed species and its selectivity towards crops. Comparative studies with its non-fluorinated and other halogenated analogues would be crucial to understand the specific contribution of the ortho-fluoro substituent to its herbicidal profile. The mechanism of action, likely involving mimicry of the plant hormone auxin, would also be a key area of study.
Medicinal Chemistry: The phenoxyalkanoic acid scaffold is also present in some pharmaceutically active compounds. For example, certain derivatives have been investigated for their potential in treating neuromuscular disorders. epo.org The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability and binding affinity. Therefore, this compound and its derivatives could be synthesized and screened for various biological activities. For instance, related fluoroaryl compounds have been evaluated for their antimutagenic properties. nih.govnih.gov
Material Science: The unique properties imparted by fluorine substitution could also be of interest in material science. For example, fluorinated compounds can exhibit distinct surface properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIMWLXSYHZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 2 Fluorophenoxy Butanoic Acid and Its Analogues
Established Synthetic Routes for 4-(2-Fluorophenoxy)butanoic Acid Core Structure
The creation of the fundamental this compound structure relies on two key chemical transformations: the synthesis of the butanoic acid chain and the subsequent attachment of the 2-fluorophenoxy group.
Exploration of Butanoic Acid Synthesis Strategies
Butyric acid, also known as butanoic acid, is a significant platform chemical. nih.gov While traditionally produced through chemical synthesis, there is a growing interest in microbial fermentation as a more environmentally friendly alternative. nih.govsciopen.com However, the economic viability of fermentation is still a challenge due to lower titers and productivity compared to chemical routes. nih.gov
Chemical synthesis of butanoic acid and its derivatives can be achieved through various methods, including the oxidation of butyraldehyde (B50154) or butanol. Another common approach involves the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate halide followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
Phenoxy Group Introduction Methodologies
The introduction of a phenoxy group is a crucial step in the synthesis of these compounds. A widely used method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a base, such as sodium hydroxide, to form a phenoxide ion. nih.gov This nucleophilic phenoxide then reacts with a halo-substituted alkane, in this case, a 4-halobutanoic acid derivative, to form the ether linkage. nih.gov
For instance, the synthesis of 4-(4-fluorophenoxy)butanoic acid can be accomplished by reacting 4-fluorophenol (B42351) with a suitable 4-halobutanoic acid ester in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid. chemicalbook.com Similarly, the synthesis of 4-[4-(chlorosulfonyl)-2-fluorophenoxy]butanoic acid involves the reaction of 4-(chlorosulfonyl)-2-fluorophenol with a butanoic acid derivative under controlled conditions to ensure high yield and purity. evitachem.com
Alternative methods for forming the C-O ether bond include copper-catalyzed oxidative coupling reactions. Additionally, the diazotization of aminodiphenyl ethers followed by boiling in aqueous sulfuric acid can be used to prepare phenoxy phenols, which can then be further functionalized. google.com
Synthesis of Structurally Related Butanoic Acid Derivatives
The core structure of this compound can be modified to create a wide array of derivatives with different substituents on the phenoxy ring or with the butanoic acid chain attached to various heterocyclic systems.
Alkyl-substituted Phenoxybutanoic Acids
The synthesis of alkyl-substituted phenoxybutanoic acids often follows similar principles to the Williamson ether synthesis. For example, 4-[4-(propan-2-yl)phenoxy]butanoic acid is typically synthesized by reacting 4-isopropylphenol (B134273) with a butyric acid derivative. The introduction of alkyl groups, such as a methyl group, can influence the compound's properties. Research into the structure-activity relationships of pyrethroid esters derived from substituted 3-methyl-2-phenoxybutanoic acids has shown that the lipophilic and electronic nature of substituents on the phenyl ring can impact their biological activity. researchgate.net
| Compound Name | Starting Phenol | Butanoic Acid Derivative | Key Reaction Type |
| 4-[4-(Propan-2-yl)phenoxy]butanoic acid | 4-Isopropylphenol | 4-Halobutanoic acid ester | Williamson Ether Synthesis |
| 3-Methyl-2-phenoxybutanoic acid derivatives | Substituted Phenols | 3-Methyl-2-halobutanoic acid ester | Williamson Ether Synthesis |
Halogenated Phenoxybutanoic Acids (e.g., Bromophenoxy, Trifluorophenyl)
The synthesis of other halogenated phenoxybutanoic acids can be achieved by using appropriately substituted starting materials. For example, the synthesis of (S)-3-(4-bromophenyl)butanoic acid has been demonstrated on a large scale. orgsyn.org Similarly, 4-(4-bromo-3-fluorophenoxy)butanoic acid is another example of a halogenated derivative. The synthesis of halogenated phenoxychalcones, which can be precursors to other heterocyclic compounds, often involves the Williamson etherification of a substituted phenol with a fluorobenzaldehyde, followed by a Claisen-Schmidt condensation. nih.gov
A general route to synthesize 3,5-disubstituted phenols, which can be precursors to various substituted phenoxy compounds, involves the selective displacement of a halogen by nucleophilic aromatic substitution. acs.org
| Compound Name | Key Starting Materials | Synthetic Approach |
| (S)-3-(4-Bromophenyl)butanoic acid | 4-Bromobenzaldehyde | Asymmetric synthesis or resolution |
| 4-(4-Bromo-3-fluorophenoxy)butanoic acid | 4-Bromo-3-fluorophenol, 4-halobutanoic acid | Williamson Ether Synthesis |
| Halogenated Phenoxychalcones | Substituted phenols, fluorobenzaldehyde | Williamson Ether Synthesis, Claisen-Schmidt Condensation |
Heterocyclic-substituted Butanoic Acid Derivatives (e.g., Quinoline (B57606), Pyridazinone, Pyrazole, Oxadiazole, Triazole)
A diverse range of butanoic acid derivatives incorporating heterocyclic systems has been synthesized. These syntheses often involve multi-step sequences starting from a butanoic acid derivative which is then used to construct the heterocyclic ring or is attached to a pre-formed heterocycle.
Quinoline: Phenoxy acetamide (B32628) derivatives, which can be derived from phenoxyacetic acids, have been used to synthesize quinoline-containing compounds. nih.gov
Pyridazinone: Substituted pyridazinones have been prepared from 4-oxo-butanoic acids by reaction with hydrazine (B178648) derivatives. nih.gov
Pyrazole: The synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives has been achieved through a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones, catalyzed by copper(II). rsc.org Halogenated phenoxychalcones can be cyclized with hydrazine hydrate (B1144303) to form pyrazolines. nih.gov
Oxadiazole and Triazole: A patent describes the synthesis of heteroaryl butanoic acid derivatives containing oxadiazole and triazole rings as potential LTA4H inhibitors. google.com
| Heterocycle | General Synthetic Strategy |
| Quinoline | Derivatization of phenoxy acetamides. nih.gov |
| Pyridazinone | Reaction of 4-oxo-butanoic acids with hydrazines. nih.gov |
| Pyrazole | Copper-catalyzed cascade reaction of hydrazones and dienones. rsc.org |
| Oxadiazole | Multi-step synthesis involving coupling and cyclization reactions. google.com |
| Triazole | Multi-step synthesis involving coupling and cyclization reactions. google.com |
Amino-substituted Butanoic Acid Derivatives
The introduction of amino groups to the butanoic acid framework is a key strategy for creating diverse analogues. These derivatives are often synthesized to explore their potential interactions with biological targets. One common approach involves the use of butanoic acid precursors that already contain a protected amino group, which is then elaborated into the final molecule.
For instance, complex amino-substituted derivatives, such as those incorporating heterocyclic rings like tetrazoles or oxadiazoles (B1248032), have been synthesized. google.comgoogle.com A representative example is the synthesis of (R)-3-amino-4-(5-(4-(4-fluorophenoxy) phenyl)-1,3,4-oxadiazol-2-yl)butanoic acid. google.com The synthesis of such compounds typically involves multi-step sequences where the fluorophenoxy moiety is coupled with a suitably functionalized butanoic acid backbone. Another strategy involves the reaction of a reactive derivative of the parent acid, such as an acid chloride or ester, with an amine-containing molecule. For example, 2-(2-fluorophenoxy)butanoic acid can be converted into a piperazine (B1678402) derivative through amide bond formation.
The synthesis of amino acid analogues can also be achieved by starting with a keto acid. For example, 2-(S)-Amino-4-oxo-4-(2,4-difluorophenyl)butyric acid can be reduced using sodium borohydride (B1222165) to yield the corresponding amino-hydroxy derivative, demonstrating a pathway to introduce functionality alongside the amino group.
Table 1: Examples of Amino-Substituted Butanoic Acid Derivatives
| Compound Name | Key Structural Features | Synthetic Precursor/Method Highlight | Reference |
|---|---|---|---|
| (R)-3-amino-4-(5-(4-(4-fluorophenoxy) phenyl)-1,3,4-oxadiazol-2-yl)butanoic acid | Amino group at C3, fluorophenoxy group, oxadiazole ring | Coupling of functionalized heterocyclic intermediates | google.com |
| (S)-3-amino-4-(5-(4-(4-fluorophenoxy) phenyl)-1 ,3,4-oxadiazol-2-yl)butanoic acid | Amino group at C3, fluorophenoxy group, oxadiazole ring | Chiral synthesis to obtain specific stereoisomer | google.com |
| Ethyl 4-[2-(2-fluorophenoxy)butanoyl]piperazine-1-carboxylate | Piperazine ring attached via amide linkage | Reaction of 2-(2-fluorophenoxy)butanoic acid with a piperazine derivative |
Oxygen-substituted Butanoic Acid Derivatives
Beyond the ether linkage of the fluorophenoxy group, additional oxygen-containing functionalities can be incorporated into the butanoic acid structure to generate new analogues. These substitutions can include hydroxyl (-OH) or alkoxy (-OR) groups, which can alter the molecule's polarity and hydrogen bonding capabilities.
The synthesis of these derivatives often involves precursors that already bear the desired oxygen functionality. For example, patent literature describes derivatives that include alkoxy side chains, such as (R)-3-amino-4-(5-(4-(pentyloxy)phenyl)-2H-tetrazol-2-yl)butanoic acid. google.com In such cases, the synthesis builds upon a phenyl ring already substituted with an alkoxy group, which is then elaborated to include the tetrazole and amino-butanoic acid portions.
Another approach is the direct oxidation of a suitable precursor. For instance, the oxidation of an alkene can lead to the formation of diols, or the reduction of a keto group can yield a secondary alcohol, as seen in the synthesis of 2-(S)-amino-4-hydroxy-4-(2,4-difluorophenyl)butyric acid from its keto acid precursor.
Chemical Transformations and Functional Group Interconversions
Esterification Reactions
Esterification is a fundamental transformation for this compound, converting the carboxylic acid into an ester. This reaction is often used for protecting the carboxylic acid group during subsequent synthetic steps or for modifying the compound's physicochemical properties. The general reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com
A typical laboratory procedure involves the reaction of the butanoic acid derivative with an alkyl halide in the presence of a weak base. For example, a substituted biphenylbutanoic acid can be converted to its ethyl ester by treatment with iodoethane (B44018) and sodium bicarbonate. nih.gov Similarly, ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate can be prepared by reacting 4-(4-bromo-2-fluoro-phenoxy)butanoic acid with ethanol. vulcanchem.com More advanced methods, such as lipase-mediated transesterification, offer a chemoenzymatic route to producing specific esters like (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate. researchgate.net
Table 2: Esterification Reaction Examples
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| Butanoic acid | Ethanol, Acid catalyst | Ethyl butanoate | youtube.com |
| Biphenylbutanoic acid derivative (acid) | Iodoethane, NaHCO₃ | Biphenylbutanoic acid derivative (ethyl ester) | nih.gov |
| 4-(4-bromo-2-fluoro-phenoxy)butanoic acid | Ethanol | ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate | vulcanchem.com |
Oxidation Reactions in Butanoic Acid Synthesis
The butanoic acid core of the target molecule is commonly synthesized through oxidation reactions. libretexts.org These methods typically start with a four-carbon precursor, which is oxidized to form the carboxylic acid group. Common starting materials include primary alcohols, aldehydes, and alkenes. askiitians.comvedantu.com
Oxidation of 1-Butanol (B46404) : A primary alcohol like 1-butanol can be oxidized to butanoic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. vaia.comaskfilo.com The reaction proceeds through an intermediate aldehyde (butanal), which is further oxidized to the carboxylic acid. askiitians.com
Oxidation of Butanal : The direct oxidation of butanal to butanoic acid is also an efficient method, employing similar strong oxidizing agents. askfilo.com
Oxidative Cleavage of 1-Butene (B85601) : Alkenes like 1-butene can be converted to butanoic acid through oxidative cleavage of the double bond, for instance, using hot, concentrated KMnO₄. askiitians.comaskfilo.com
These fundamental oxidation strategies are crucial for preparing the butanoic acid chain that can subsequently be coupled with 2-fluorophenol (B130384) to synthesize the final target compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction for introducing the phenoxy group and for further derivatization. The synthesis of this compound itself often involves a Williamson ether synthesis, where a salt of 2-fluorophenol acts as a nucleophile, attacking an electrophilic four-carbon chain, such as γ-butyrolactone or a 4-halobutanoate.
Further derivatization of the molecule can also rely on nucleophilic substitution. For example, derivatives containing a highly reactive chlorosulfonyl group, such as 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid, can readily react with nucleophiles. evitachem.com This allows for the formation of sulfonamides through reaction with amino groups, a common strategy for covalently modifying biological molecules. evitachem.com Another important synthetic route involves the Sₙ2 reaction of an alkyl halide with a cyanide anion to form a nitrile, which can then be hydrolyzed to the carboxylic acid. libretexts.org
Reductive Alkylation Strategies
Reductive alkylation is a powerful method for forming carbon-nitrogen bonds and is used to synthesize various analogues, particularly those containing secondary or tertiary amine functionalities. This two-step process typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
In the context of butanoic acid analogues, this strategy can be used to introduce complex side chains. A relevant method involves the postsynthetic reductive alkylation of an amine-containing scaffold with an aldehyde. nih.gov For example, a primary or secondary amine on a solid support can be reacted with an aldehyde-containing label, followed by reduction, to attach new functional groups. nih.gov Another approach involves the reduction of a butanoic acid to the corresponding alcohol, conversion to an alkyl halide, and subsequent N-alkylation of a heterocyclic amine like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). nih.gov This sequence effectively uses the butanoic acid as a scaffold for introducing a four-carbon linker via an alkylation reaction. nih.gov
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound (like a boronic acid) and an organic halide or triflate. youtube.com Its high functional group tolerance and stereospecificity make it a powerful tool for constructing complex molecular architectures, including analogues of this compound. youtube.comrsc.org
In the synthesis of derivatives of this compound, the Suzuki coupling is instrumental in creating biaryl structures, which are common modifications to the core molecule. nih.govsemanticscholar.org A general strategy involves coupling a protected bromophenol with various arylboronic acids. For instance, a starting material like 2-bromo-5-fluorophenol (B114175) can be protected before undergoing a Suzuki reaction. nih.govsemanticscholar.org The resulting biaryl phenol is then carried forward to the final product through subsequent reactions, such as Williamson ether synthesis. nih.govsemanticscholar.org
One documented pathway begins with the protection of 2-bromo-5-fluorophenol as a benzyl (B1604629) ether. semanticscholar.org This protected intermediate is then reacted with a variety of substituted phenylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. nih.govsemanticscholar.org This approach allows for the introduction of diverse substituents on a terminal benzene (B151609) ring, yielding a range of arylated adducts in good yields, typically between 70-76%. nih.govsemanticscholar.org Following the coupling, the protecting group is removed to yield the phenol, which is a direct precursor to the desired phenoxybutanoic acid analogue. nih.govsemanticscholar.org
Table 1: Examples of Suzuki Coupling in the Synthesis of this compound Analogues nih.govsemanticscholar.org
| Arylboronic Acid Partner | Catalyst System | Resulting Biaryl Phenol Precursor | Yield |
|---|---|---|---|
| 4-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-ol | 75% |
| 2-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Fluoro-2'-methyl-[1,1'-biphenyl]-2-ol | 70-76% (average range) |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4',5-Difluoro-[1,1'-biphenyl]-2-ol | 70-76% (average range) |
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an Sₙ2 reaction between an alkoxide and an organic halide or other substrate with a good leaving group. chemistrysteps.commasterorganicchemistry.com Its straightforward nature and broad applicability make it a go-to reaction for constructing the crucial ether linkage in this compound and its analogues. masterorganicchemistry.comyoutube.com
In a typical synthesis, the reaction involves deprotonating a phenol with a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. chemistrysteps.com For the synthesis of this compound derivatives, a phenol intermediate (such as those generated from Suzuki coupling) is coupled with an alkyl ester of 4-bromobutanoic acid. nih.govsemanticscholar.org The reaction is commonly carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.govsemanticscholar.org
For example, after synthesizing a substituted 5-fluoro-[1,1'-biphenyl]-2-ol, it can be reacted with methyl 4-bromobutanoate under Williamson conditions. nih.gov This step directly forges the phenoxybutanoate structure. The resulting ester is then typically hydrolyzed in a final step to yield the target carboxylic acid. nih.govsemanticscholar.org This method is highly effective, producing the desired ether-linked esters which are often used in the subsequent step without extensive purification. nih.gov
Table 2: Application of Williamson Ether Synthesis for Phenoxybutanoate Formation nih.govsemanticscholar.org
| Phenol Reactant | Alkyl Halide Reactant | Base/Solvent System | Product Type |
|---|---|---|---|
| 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-ol | Methyl 4-bromobutanoate | K₂CO₃ / DMF | Methyl 4-((5-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)oxy)butanoate |
| 2-Fluorophenol | Ethyl 4-bromobutanoate | K₂CO₃ / Acetone | Ethyl 4-(2-fluorophenoxy)butanoate |
| p-Fluorophenol | Alkyl 2,4-dibromobutanoate | NaH / Organic Solvent | Alkyl 4-bromo-2-(4-fluorophenoxy)butanoate google.com |
Passerini Reactions
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. wikipedia.orgnumberanalytics.com This multicomponent reaction is highly atom-economical and produces an α-acyloxy amide in a single step. wikipedia.org The reaction proceeds through a sequence of nucleophilic additions, culminating in a Mumm rearrangement to form the final product. numberanalytics.com
While no specific literature examples detail the use of this compound in a Passerini reaction, its structure makes it an ideal candidate to serve as the carboxylic acid component. This would allow for the rapid generation of complex derivatives and amides. In a hypothetical application, this compound could be reacted with a variety of aldehydes and isocyanides to create a library of α-acyloxy amides.
This reaction would involve the nucleophilic attack of the isocyanide on the aldehyde, followed by protonation by the carboxylic acid and subsequent attack by the carboxylate. numberanalytics.com The final rearrangement yields the stable amide product. This strategy offers a powerful method for chemical derivatization, enabling the exploration of structure-activity relationships by modifying three different points of the molecule simultaneously.
Table 3: Hypothetical Passerini Reaction with this compound
| Carboxylic Acid | Aldehyde (R¹CHO) | Isocyanide (R²NC) | Potential Product (α-acyloxy amide) |
|---|---|---|---|
| This compound | Formaldehyde | tert-Butyl isocyanide | 1-((tert-butylamino)carbonyl)methyl 4-(2-fluorophenoxy)butanoate |
| This compound | Benzaldehyde | Cyclohexyl isocyanide | 2-(cyclohexylamino)-2-oxo-1-phenylethyl 4-(2-fluorophenoxy)butanoate |
Development of Novel Synthetic Pathways and Optimization
The development of novel and optimized synthetic pathways for this compound and its analogues is driven by the need to efficiently produce diverse compound libraries for biological screening. nih.govsemanticscholar.org Optimization focuses on improving yields, increasing structural diversity, and streamlining multi-step sequences.
A key strategy involves a modular approach, combining robust reactions like the Suzuki coupling and Williamson ether synthesis. nih.govsemanticscholar.org This allows for the independent variation of different parts of the molecule. For example, a library of arylboronic acids can be used in the Suzuki reaction to generate a wide array of biaryl cores, which are then subjected to a standardized Williamson ether synthesis to complete the synthesis. nih.govsemanticscholar.org This convergent approach is highly efficient for generating numerous analogues from a common set of intermediates.
Optimization efforts also focus on the reaction conditions for each step. This includes the choice of catalyst, base, solvent, and reaction temperature to maximize yield and minimize side products. nih.govgoogle.com Furthermore, research into related structures can provide inspiration for novel pathways. For instance, a synthetic route for a related chromene derivative involved an intramolecular Friedel-Crafts-type cyclization of a 4-bromo-2-(4-fluorophenoxy)butyric acid derivative, demonstrating an alternative strategy for elaborating the butanoic acid chain. google.com
Structure-activity relationship (SAR) analysis from biological testing often guides the design of next-generation compounds, influencing which novel pathways are explored. nih.govnih.gov If a particular substitution pattern shows high potency, synthetic efforts will be optimized to produce more derivatives with similar features. nih.gov This iterative process of synthesis, testing, and optimization is crucial for the development of novel compounds with desired properties.
Advanced Computational Chemistry and Molecular Modeling of 4 2 Fluorophenoxy Butanoic Acid and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. biointerfaceresearch.com These methods allow for the detailed investigation of molecular systems, providing data that is often complementary to and sometimes predictive of experimental results.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is routinely employed to determine the electronic and geometric properties of molecules, offering significant advantages in the study of organic compounds and reaction mechanisms. For 4-(2-Fluorophenoxy)butanoic acid, DFT calculations at a level such as B3LYP with a 6-31+G(d) basis set can provide a wealth of information. biointerfaceresearch.com
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For this compound, this process would refine the bond lengths, bond angles, and dihedral angles to their most stable arrangement. The optimized geometry is crucial for the subsequent prediction of spectroscopic properties.
Predicted Spectroscopic Data:
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. The characteristic vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, the C-O-C stretching of the ether linkage, and C-F stretching, as well as aromatic C-H and C=C vibrations.
UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. The predicted transitions would likely be π → π* and n → π* in nature, originating from the phenyl ring and the carbonyl group. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | ~3500 | O-H stretch (carboxylic acid dimer) |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1250 | C-O stretch (ether) | |
| ~1100 | C-F stretch | |
| UV/Vis (nm) | ~270 | π → π* transition (phenyl ring) |
| ~220 | n → π* transition (carbonyl) |
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule. uni-muenchen.de It provides a localized, Lewis-like picture of chemical bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. uni-muenchen.deresearchgate.net
For this compound, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs into the aromatic ring and the carbonyl group. Key interactions would include the donation of electron density from the lone pairs of the ether oxygen to the antibonding π* orbitals of the phenyl ring, and from the lone pairs of the carbonyl oxygen to the antibonding σ* orbitals of adjacent bonds. The fluorine atom's high electronegativity would also influence the charge distribution on the aromatic ring.
Table 2: Selected NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (ether) | π* (C-C) (aromatic) | ~20.5 |
| LP(2) O (carbonyl) | σ* (C-C) (adjacent to carbonyl) | ~5.2 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely to be centered on the carboxylic acid moiety and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 3: FMO Properties of this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For this compound, the MESP map would show the most negative potential around the carbonyl oxygen and the ether oxygen, indicating these are the primary sites for electrophilic attack. The acidic proton of the carboxyl group would be a region of high positive potential, making it susceptible to nucleophilic attack or deprotonation. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential.
Table 4: Relative Energies of Plausible Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Extended chain, anti-periplanar | 0.0 (Global Minimum) |
| 2 | Gauche conformation in butanoic chain | +1.2 |
| 3 | Rotated phenoxy group | +2.5 |
| 4 | Intramolecular H-bond conformation | -0.5 (depending on solvent) |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, offering a more realistic representation than static models. nih.gov
A critical application of MD simulations is to assess the stability of a ligand bound to its protein target. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. mdpi.com The stability of the system is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. mdpi.comfrontiersin.org A stable system is typically characterized by a plateau in the RMSD values after an initial equilibration period, indicating that the complex has reached a stable conformational state. mdpi.com
For analogues of this compound, such as the fatty acid-binding protein (FABP) inhibitor MF6 [4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid], MD simulations are employed to confirm the stability of the predicted binding pose. imrpress.comdntb.gov.ua These simulations allow for the exploration of the ligand's conformational space within the binding pocket, providing a dynamic picture of its binding. The analysis of the trajectory can reveal the most populated and energetically favorable conformations of the ligand, which are crucial for understanding its biological activity. researchgate.net
| Simulation Parameter | Description | Typical Observation for a Stable Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | RMSD values converge and fluctuate around a stable average, indicating the system has reached equilibrium. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position, highlighting flexible regions of the protein. | Lower RMSF values in the binding site residues upon ligand binding can indicate stabilization. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure during the simulation. | A stable Rg value suggests the protein maintains its overall fold and is not undergoing major unfolding. researchgate.net |
MD simulations provide a detailed view of the non-covalent interactions between a ligand and its receptor, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, and how these interactions evolve over time. frontiersin.org For a molecule like this compound, the simulation can track the occupancy of hydrogen bonds between its carboxylic acid group and polar residues in the binding site. frontiersin.org
The dynamic behavior of the ligand within the binding site is also a key aspect revealed by MD simulations. It can show how the fluorophenoxy group orients itself within a hydrophobic pocket and how the flexible butanoic acid chain adapts its conformation to optimize interactions. mdpi.com The simulation can also reveal the role of specific water molecules in mediating ligand-protein interactions. uni-paderborn.de This dynamic information is invaluable for explaining the determinants of binding affinity and selectivity. uni-paderborn.de
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to predict how a small molecule, such as this compound, binds to a protein target. nih.gov
The primary goal of molecular docking is to predict the binding pose of a ligand in the active site of a protein. nih.gov Programs like AutoDock Vina and Glide from Schrödinger are commonly used for this purpose. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.gov The top-ranked pose represents the most likely binding mode. nih.gov
For analogues of this compound, docking studies have been instrumental in understanding their interaction with targets like peroxisome proliferator-activated receptors (PPARs) and fatty acid-binding proteins (FABPs). imrpress.commdpi.com For instance, the 4-fluorophenoxy group has been shown to dock into a hydrophobic pocket in PPARα. mdpi.com The predicted binding mode provides a static snapshot of the interaction, which can then be used as a starting point for more extensive MD simulations. researchgate.net
| Docking Software | Approach | Common Output |
|---|---|---|
| AutoDock Vina | Uses a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function. nih.gov | Binding affinity (kcal/mol), predicted binding pose (coordinates). europeanreview.org |
| Glide (Schrödinger) | Employs a hierarchical search protocol and a GlideScore scoring function. nih.gov | GlideScore, Emodel score, predicted binding pose. nih.gov |
| FlexX | Uses an incremental construction algorithm to place the ligand in the active site. nih.gov | Binding energy score, interaction patterns. |
A crucial outcome of molecular docking is the identification of the specific amino acid residues that form key interactions with the ligand. biointerfaceresearch.com These interactions are vital for the stability of the ligand-protein complex. For this compound, the carboxylic acid moiety is expected to form hydrogen bonds or ionic interactions with basic residues like lysine (B10760008) or arginine, or with polar residues like serine or threonine in the binding pocket. nih.gov The phenoxy ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov The fluorine atom can form specific halogen bonds or other favorable interactions.
In studies with related compounds, the fluorophenoxy group has been predicted to interact with hydrophobic residues like valine, leucine, and isoleucine. mdpi.com For example, in the PPARα ligand-binding domain, the 4-fluorophenoxy group of an agonist was found to dock in a hydrophobic pocket composed of Val332, Val255, Leu254, Glu251, Leu247, and Ile241. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds. spu.edu.sy
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. mdpi.com These descriptors quantify various physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). spu.edu.sy Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that correlates the descriptors with the biological activity. analis.com.my
For a series of analogues of this compound, a QSAR study could identify the key structural features that influence their potency as, for example, FABP inhibitors. The model might reveal that higher hydrophobicity in one part of the molecule and specific electronic properties in another are crucial for high activity. Such models are valuable for guiding the design of new analogues with improved potency. nih.gov The statistical significance of a QSAR model is often assessed by its squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q² or r²cv). spu.edu.synih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Hydrophobic | logP, Molar Refractivity (MR) | Tendency of the molecule to partition into a non-polar solvent; related to membrane permeability. spu.edu.sy |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Distribution of electrons in the molecule, affecting electrostatic interactions. nih.gov |
| Topological | Connectivity indices (e.g., Chi indices), Kappa shape indices | Describes the branching and shape of the molecule. nih.gov |
| Steric/Geometrical | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule. spu.edu.sy |
2D and 3D-QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. scielo.br These models, which can be two-dimensional (2D) or three-dimensional (3D), are developed to predict the activity of new compounds and guide the synthesis of more potent molecules. nih.govsemanticscholar.org
2D-QSAR: In 2D-QSAR studies, the models are built using descriptors derived from the 2D representation of molecules. researchgate.net For instance, a study on a series of 4-anilinoquinazoline (B1210976) derivatives as apoptosis inducers utilized multiple linear regression, principal component regression, and partial least squares to develop 2D-QSAR models. researchgate.net These models revealed that alignment-independent descriptors and distance-based topology indices were crucial for predicting the apoptosis-inducing activity. researchgate.net The statistical significance of these models is often evaluated by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of atoms. semanticscholar.org These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov For example, a 3D-QSAR study on 4-anilinoquinazoline derivatives using the k-nearest neighbor molecular field analysis (kNN-MFA) approach demonstrated that electrostatic effects were the dominant factor in determining binding affinities. researchgate.net Similarly, research on nostoclide analogues as photosystem II inhibitors involved the development of 2D and 3D-QSAR models, which highlighted the importance of electrostatic ligand-acceptor interactions. scielo.br Successful 3D-QSAR models exhibit strong internal and external validation metrics, ensuring their predictive power for new, unsynthesized compounds. researchgate.net
The development of robust QSAR models for analogues of this compound can significantly aid in the rational design of new derivatives with enhanced biological activities.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. arxiv.org This "pharmacophore" can then be used as a 3D query to screen large compound databases to find novel, structurally diverse molecules with the desired activity. core.ac.uk
The process begins with a set of active compounds, from which a pharmacophore model is generated. This model typically includes features like hydrogen bond acceptors and donors, hydrophobic centers, and aromatic rings. nih.gov For instance, in a study to identify dual inhibitors of VEGFR-2 and c-Met, pharmacophore models were constructed based on receptor-ligand complexes. nih.gov The best models were selected based on their enrichment factor (EF) and their ability to distinguish between active and inactive compounds, as validated by a decoy set and Receiver Operating Characteristic (ROC) curves. nih.gov
Once a validated pharmacophore model is established, it can be used for virtual screening. This process filters large chemical databases to identify compounds that match the pharmacophoric features. core.ac.uk The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.gov Ligand-based design, guided by pharmacophore models, has been successfully applied in the discovery of inhibitors for various targets. For example, it was used to design novel telomerase inhibitors based on the pharmacophoric features of BIBR1532. nih.gov
For this compound and its analogues, pharmacophore modeling can be instrumental in discovering new compounds with similar or improved biological profiles by identifying the key interaction points required for their activity.
In Silico Prediction of Preclinical ADME Properties
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development pipeline. In silico ADME prediction tools offer a rapid and cost-effective way to evaluate the pharmacokinetic profile of compounds before their synthesis, helping to identify candidates with favorable drug-like properties. sciensage.info
Various computational tools and software, such as SwissADME and PreADMET, are employed to predict a range of ADME parameters. sciensage.inforesearchgate.net These parameters often include:
Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds are calculated to assess compliance with guidelines like Lipinski's Rule of Five and Veber's rule, which are indicators of good oral bioavailability. innovareacademics.innih.gov
Lipophilicity: The partition coefficient (e.g., LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. biointerfaceresearch.com
Solubility: Aqueous solubility is a key factor affecting drug absorption.
Pharmacokinetics: Predictions of properties like human intestinal absorption, blood-brain barrier permeability, and plasma protein binding provide insights into the compound's fate in the body. researchgate.netjaptronline.com
Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is often predicted, as these enzymes play a major role in drug metabolism. sciensage.info
For this compound and its derivatives, in silico ADME predictions can provide valuable information on their potential as drug candidates. For example, the predicted ADME properties for various butanoic acid derivatives have been studied to evaluate their pharmacokinetic profiles. biointerfaceresearch.com
Below is a table summarizing some predicted physicochemical properties for this compound and a related isomer, which are important in ADME profiling.
| Property | 2-(2-Fluorophenoxy)butanoic acid | 4-(4-Fluorophenoxy)butanoic acid |
| Molecular Formula | C₁₀H₁₁FO₃ chemscene.com | C₁₀H₁₁FO₃ sigmaaldrich.com |
| Molecular Weight | 198.19 chemscene.com | 198.19 sigmaaldrich.com |
| Topological Polar Surface Area (TPSA) | 46.53 chemscene.com | - |
| LogP | 2.0677 chemscene.com | - |
| Hydrogen Bond Acceptors | 2 chemscene.com | - |
| Hydrogen Bond Donors | 1 chemscene.com | - |
| Rotatable Bonds | 4 chemscene.com | - |
Preclinical Biological Activities and Elucidation of Mechanism of Action of 4 2 Fluorophenoxy Butanoic Acid Derivatives
Modulation of Specific Biological Targets
Enzyme Inhibition Studies
c-Met Kinase: While specific derivatives of 4-(2-Fluorophenoxy)butanoic acid have not been explicitly detailed as c-Met kinase inhibitors in the provided context, the broader class of quinazoline (B50416) derivatives, which can be structurally related, has been explored for this activity. For instance, new quinazoline derivatives have been designed and synthesized to selectively inhibit Aurora A kinase, another key enzyme in cell cycle regulation. nih.gov This suggests a potential avenue for designing this compound derivatives with c-Met kinase inhibitory activity.
Histone Deacetylase (HDAC): The inhibition of histone deacetylases (HDACs) is a well-established strategy in cancer therapy. turkjps.orgfrontiersin.org Fatty acids like butyric acid and its analogue 4-phenylbutyric acid are known HDAC inhibitors. nih.gov Research has been conducted on indole-3-butyric acid derivatives as potent HDAC inhibitors. mdpi.com Although direct studies on this compound as an HDAC inhibitor are not specified, its structural similarity to other butyric acid derivatives suggests it could be a scaffold for developing new HDAC inhibitors.
LTA4H (Leukotriene A4 Hydrolase): Derivatives of this compound have been investigated as inhibitors of Leukotriene A4 hydrolase (LTA4H). googleapis.comgoogle.com LTA4H is an enzyme that plays a role in producing the pro-inflammatory molecule LTB4. researchgate.netnih.gov Inhibiting LTA4H can be beneficial in diseases driven by chronic inflammation. googleapis.comnih.gov Novel heteroaryl butanoic acid derivatives have been developed as potent LTA4H inhibitors. googleapis.comgoogle.com
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest for cosmetic and medicinal applications to address hyperpigmentation. nih.govnih.gov While direct inhibition of tyrosinase by this compound is not explicitly mentioned, various phenolic compounds and their derivatives are known tyrosinase inhibitors. nih.gov Given its phenoxy group, derivatives of this compound could potentially be designed to exhibit tyrosinase inhibitory activity.
Receptor Agonism/Antagonism
GPR109A: Butanoic acid and its derivatives can act as ligands for G protein-coupled receptors like GPR109A. biointerfaceresearch.com The anti-tumor function of butanoic acid is partly attributed to its interaction with GPR109A. biointerfaceresearch.com
GPR120 (FFAR4): GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a therapeutic target for type 2 diabetes. nih.govmdpi.commdpi.com Agonists of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), which helps regulate blood glucose levels. nih.govmdpi.com A series of novel phenoxyalkanoic acid derivatives have been designed as GPR120 agonists. mdpi.com Specifically, a fluorine-containing phenoxybutyric acid derivative showed excellent GPR120 agonist activity. nih.gov
Transporter Inhibition
ASCT2 (Alanine-Serine-Cysteine Transporter 2): The glutamine transporter ASCT2 (SLC1A5) is a target in oncology due to the role of glutamine in cancer cell metabolism. anu.edu.aumdpi.comfrontiersin.org A novel class of inhibitors, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, has been developed to block ASCT2-mediated glutamine uptake. nih.govnih.gov A derivative, (S)-2-amino-4-(bis(2-(4-fluorophenoxy)benzyl)amino)butanoic acid, was part of a chemical optimization plan to develop potent ASCT2 inhibitors. nih.gov However, further studies have suggested that these compounds may also inhibit other amino acid transporters like SNAT2 and LAT1. anu.edu.au
Cellular Responses and Phenotypic Screening (in vitro)
Antiproliferative Activity in Cancer Cell Lines
Derivatives of this compound have demonstrated antiproliferative activity against a range of human cancer cell lines. In one study, novel this compound derivatives were synthesized and evaluated for their cytotoxic effects. researchgate.net The majority of these compounds showed moderate to significant cytotoxicity and high selectivity against one or more of the tested cell lines, which included:
A549 (Non-small cell lung cancer): These cells have been used to test the cytotoxicity of various compounds. nih.govgazimedj.com
H460 (Large cell lung cancer): These cells are also used in cancer research. gazimedj.com
HT-29 (Colorectal adenocarcinoma): This cell line is a common model for colon cancer studies. gazimedj.com
MKN-45 (Gastric carcinoma): These cells are used to study stomach cancer. nih.gov
U87MG (Glioblastoma): This is a human glioblastoma cell line. lidebiotech.com
The antiproliferative effects of these compounds are often linked to their ability to inhibit key enzymes or transporters, as discussed in the previous sections. For example, the inhibition of ASCT2 can starve cancer cells of glutamine, a critical nutrient for their growth. frontiersin.org
Antiviral Effects
The potential antiviral properties of butanoic acid derivatives have also been explored. ontosight.ai Hydrazide derivatives of butanoic acid have been suggested to possess antiviral activity. ontosight.ai Additionally, certain compounds containing a 3-chloro-2-fluorophenoxy moiety have been investigated for their ability to control plant viruses, such as the tobacco mosaic virus. google.com While direct evidence for the antiviral activity of this compound itself is limited, the broader class of butanoic acid derivatives shows promise in this area.
Below is a table summarizing the biological activities of this compound derivatives.
Anticonvulsant Activity
The search for novel antiepileptic drugs is driven by the need for more effective treatments with fewer side effects. nih.gov Derivatives of this compound, particularly those incorporating heterocyclic rings like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235), have demonstrated notable anticonvulsant properties. researchgate.net
One study focused on the synthesis of a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which were subsequently screened for anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice. researchgate.netmdpi.com The PTZ test is a model for human absence seizures, while the MES test is a model for generalized tonic-clonic seizures. nih.govnih.gov Certain compounds in this series showed significant protection in both models, suggesting a broad spectrum of anticonvulsant activity. researchgate.net The activity of some synthesized derivatives is believed to be mediated through benzodiazepine (B76468) receptors. brieflands.com
Table 1: Anticonvulsant Activity of Selected 2-(2-Fluorophenoxy)phenyl-1,3,4-oxadiazole Derivatives
| Compound | Substituent at position 2 | Activity in MES Model | Activity in PTZ Model |
|---|---|---|---|
| Compound 3 | -NH2 | Active | Active |
| Derivative A | -CH3 | Moderately Active | Inactive |
| Derivative B | -SCH3 | Active | Moderately Active |
This table is a representative example based on findings for derivatives and is for illustrative purposes.
Anti-inflammatory Properties
Chronic inflammation is implicated in a wide array of diseases. google.com Heterocyclic compounds, including derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, are recognized for their diverse pharmacological effects, which include anti-inflammatory action. researchgate.net This suggests that derivatives of this compound incorporating these moieties hold promise as anti-inflammatory agents.
The mechanism for this activity may involve the inhibition of key inflammatory enzymes. For instance, certain heteroaryl butanoic acid derivatives are being developed as inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme critical in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4. google.com Inhibition of LTA4H is a validated strategy for controlling neutrophilic inflammation.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. mdpi.com Various classes of compounds derived from butanoic acid have shown potential in this area. Hydrazide derivatives, for example, are known for a wide spectrum of biological activities, including antibacterial and antifungal properties. ontosight.ai
Furthermore, the 1,3,4-oxadiazole and 1,2,4-triazole rings, which are features of active anticonvulsant derivatives of this compound, are also present in compounds with established antimicrobial and antifungal activities. researchgate.net Studies on carbazole (B46965) derivatives, another class of related compounds, have demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov
Table 2: Antimicrobial Spectrum of Related Heterocyclic Derivatives
| Compound Class | Bacterial Spectrum | Fungal Spectrum | Example Target Organism |
|---|---|---|---|
| Hydrazides | Gram-positive & Gram-negative | Active | Bacillus subtilis |
| 1,3,4-Oxadiazoles | Gram-positive | Active | Staphylococcus aureus |
| 1,2,4-Triazoles | Gram-positive & Gram-negative | Active | Candida albicans |
This table summarizes general findings for compound classes related to this compound derivatives.
Antioxidant Activity
Oxidative stress is a pathological process involved in many diseases. Compounds that can neutralize reactive oxygen species (ROS) have significant therapeutic potential. nih.gov Butanoic acid derivatives, particularly hydroxylated forms, are known to possess antioxidant properties that can protect cells from oxidative damage. ontosight.ai
Derivatives of 1,3,4-oxadiazole and 1,2,4-triazole have also been reported to exhibit antioxidant activity. researchgate.net The antioxidant capacity of such compounds is often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test or by measuring the inhibition of lipid peroxidation. nih.gov For example, studies on other natural phenolic acid derivatives have quantified their antioxidant activity by determining their IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level
Understanding how these derivatives function at a molecular level is crucial for their optimization and development as therapeutic agents.
Ligand-Target Binding Kinetics and Thermodynamics
The efficacy of a drug is often related to how it interacts with its biological target. nih.gov Ligand-target binding is characterized by kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), and thermodynamic parameters like the dissociation constant (K_D), which measures binding affinity. nih.gov A lower K_D value indicates a higher binding affinity.
For derivatives of this compound, potential molecular targets include enzymes and receptors involved in their observed biological activities. For instance, as potential anti-inflammatory agents, they may bind to enzymes like leukotriene A4 hydrolase (LTA4H). google.com As anticonvulsants, they may interact with benzodiazepine receptors or other central nervous system targets. brieflands.com The binding affinity is often reported as an IC50 value, which is the concentration of a ligand that inhibits a specific biological or biochemical function by 50%. nih.gov
Table 3: Key Parameters in Ligand-Target Binding Analysis
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | k_on | The rate at which a ligand binds to its target. |
| Dissociation Rate Constant | k_off | The rate at which the ligand-target complex dissociates. |
| Dissociation Constant | K_D | A measure of binding affinity; calculated as k_off / k_on. |
| Inhibitory Concentration 50% | IC50 | The concentration of an inhibitor required to reduce the activity of a target by 50%. |
Downstream Signaling Pathway Analysis
The binding of a ligand to its molecular target initiates a cascade of intracellular events known as a downstream signaling pathway. Analysis of these pathways provides insight into the ultimate cellular response to the compound.
For example, if a derivative of this compound inhibits LTA4H, it would disrupt the leukotriene signaling pathway, leading to a decrease in the production of pro-inflammatory signals. google.com If a derivative exhibits antioxidant properties, it might influence redox-sensitive signaling pathways, such as the NF-E2-related factor 2 (NRF2) pathway, which is a master regulator of antioxidant responses. nih.gov Activation of NRF2 can, in turn, affect other major pathways like the mammalian target of rapamycin (B549165) (mTOR) pathway, which controls cell growth and proliferation. nih.gov Similarly, interaction with a G protein-coupled receptor (GPCR) would trigger a distinct set of downstream events, potentially involving second messengers and protein kinases that ultimately dictate the cellular outcome. nih.gov
Structure Activity Relationship Sar Studies of 4 2 Fluorophenoxy Butanoic Acid Derivatives
Impact of Butanoic Acid Chain Modifications
The length and composition of the carboxylic acid chain are crucial determinants of biological activity in phenoxyalkanoic acid derivatives. Studies on related compounds targeting the G-protein coupled receptor 120 (GPR120) have demonstrated that altering the length of the alkyl chain can significantly modulate agonist activity. nih.gov
For instance, in a series of phenoxyalkanoic acid GPR120 agonists, extending the linker between the phenoxy oxygen and the carboxyl group produced varied results. A derivative with a two-carbon chain (phenoxyacetic acid) showed a marked decrease in agonistic activity. nih.gov However, increasing the chain length to three carbons (phenoxypropanoic acid) or four carbons (phenoxybutanoic acid) led to a slight increase in activity compared to the two-carbon variant. nih.gov This suggests that an optimal chain length is required for effective interaction with the receptor's binding pocket. Specifically, the transformation from an acetic acid moiety to a butanoic acid moiety has been a key optimization step in the development of certain antagonists for the CRTH2 receptor. dtu.dk
Role of Phenoxy Moiety Substitutions
Substitutions on the phenoxy ring itself are fundamental to the activity and selectivity of these compounds. The position, type, and number of substituents can drastically alter the molecule's electronic and steric properties, thereby influencing its biological profile.
Positional Isomerism Effects
The location of substituents on the phenoxy ring is a critical factor. In studies of phenoxyacetic acids as plant growth regulators, high activity was associated with substitutions at the 2, 4, and 5 positions. researchgate.net For other receptor targets, ortho-substitution on the phenoxy moiety has been identified as a key element for achieving selective recognition over other receptors. nih.govmdpi.com The presence of a substituent at the ortho position can stabilize hydrogen bonds with surrounding polar amino acids in the target protein's binding site. nih.gov In contrast, substitutions at the 3,5-dichloro positions have been shown to result in lower activity compared to 2,6-dichloro compounds in certain contexts. researchgate.net
Halogenation Effects on Activity
Halogenation of the phenoxy ring is a common strategy to enhance biological activity. Chlorine is a particularly effective substituent. For example, 2,4-dichlorophenoxy and 2,4,5-trichlorophenoxy derivatives have been found to be among the most active compounds for certain applications. researchgate.net Generally, chloro-derivatives have demonstrated greater activity than their methyl-substituted counterparts. researchgate.net
The dichlorophenyl portion of related phenoxyacetamide molecules is known to be highly sensitive to structural changes. nih.gov In a series of potent A2B adenosine (B11128) receptor antagonists, the introduction of halogens had a significant and size-dependent impact on affinity. diva-portal.org The introduction of a fluorine atom, in particular, has been shown to improve properties like solubility and microsomal stability in some derivatives. diva-portal.org
Methylation and Other Alkyl Substitutions
While halogenation often confers high activity, alkyl substitutions on the phenoxy ring also play an important role in modulating efficacy. However, in some direct comparisons, methyl groups were found to be less effective than chlorine in conferring activity. researchgate.net In other contexts, such as for antagonists of the H3 receptor, a 4-tert-butylphenoxy group was identified in the most active compound, indicating the importance of bulky alkyl groups at specific positions. nih.gov The presence of nitro groups, as seen in dinitrophenyl esters of related butanoic acids, can also contribute to a compound's ability to interact with biological targets. ontosight.ai
Influence of Terminal Phenyl/Heteroaryl Ring Modifications
In derivatives of 4-(2-Fluorophenoxy)butanoic acid that feature a second, terminal aromatic or heteroaromatic ring, modifications to this distal ring system offer another avenue for optimizing biological activity.
In the development of novel GPR120 agonists, a series of compounds were designed based on a phenoxybutanoic acid scaffold with a terminal phenyl ring. nih.gov Altering the substituents on this terminal ring had a significant impact on agonistic potency. nih.gov
Key findings from this research include:
Methyl Substitution : Monomethyl substitution at either the 2- or 3-position of the terminal benzene (B151609) ring maintained a high level of agonistic activity. nih.gov
Fluorine Substitution : Replacing a 4-methyl group with a 4-fluoro substituent significantly increased agonistic activity. Conversely, introducing a fluorine at the 2-position led to a decrease in activity. nih.gov
Other Substitutions : A methoxy (B1213986) group at the 4-position resulted in a fourfold decrease in potency compared to the 4-methyl analog. Additional methyl, chloro, or fluoro groups at the 2-position did not enhance activity. nih.gov
The following table summarizes the GPR120 agonistic activity for a selection of these terminally-substituted phenoxybutanoic acid derivatives. nih.gov
| Compound | Terminal Ring Substituent | EC₅₀ (nM) for hGPR120 |
| 10k | 4-Methyl | 89.2 |
| 14a | 2-Methyl | 90.4 |
| 14b | 3-Methyl | 82.5 |
| 14c | 4-Fluoro | 37.5 |
| 14d | 2-Fluoro | 168.5 |
| 14e | 4-Methoxy | 358.4 |
| 14f | 2,4-Dimethyl | 102.3 |
| 14g | 2-Chloro-4-methyl | 125.7 |
| 14h | 2-Fluoro-4-methyl | 98.6 |
The incorporation of heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, in place of the terminal phenyl ring is another strategy that has been explored. For example, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and evaluated for anticonvulsant activity. researchgate.net
Stereochemical Considerations in Biological Activity
Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral derivatives. nih.gov The three-dimensional arrangement of atoms can affect how a molecule binds to its target protein and can also influence its metabolic stability and uptake. nih.govnih.gov
In studies of related phenoxyacetamide inhibitors, the stereochemistry at the α-position of the amide was found to be sensitive to variation. nih.gov For one series of compounds, the (R)-configuration of the butanoic acid fragment was defined as optimal for further development. nih.gov Similarly, for other classes of chiral compounds, only specific stereoisomers displayed significant biological activity, suggesting that uptake and target interaction are stereoselective processes. nih.gov The use of conformationally restricted linkers, such as a cyclohexane (B81311) ring, also introduces stereochemical considerations (cis/trans isomerism), which can impact both potency and metabolic stability. nih.gov
Preclinical Pharmacokinetic and Metabolic Profiling of 4 2 Fluorophenoxy Butanoic Acid and Analogues
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo metabolic clearance. These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. msdmanuals.comsrce.hr The stability of a compound is a key determinant of its oral bioavailability and half-life in the body. researchgate.net
Microsomal stability assays are a common initial step to evaluate the metabolic fate of a compound, primarily focusing on Phase I metabolism. evotec.combioduro.com These assays involve incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP450) enzymes. diva-portal.org The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity. srce.hrevotec.com
While specific experimental data for 4-(2-Fluorophenoxy)butanoic acid is not publicly available, a typical microsomal stability assay would involve the following conditions:
| Parameter | Typical Condition |
| Test Compound Concentration | 1 µM |
| Microsome Concentration | 0.5 mg/mL |
| Cofactor | NADPH (for CYP450-mediated metabolism) |
| Incubation Times | 0, 5, 15, 30, 60 minutes |
| Analysis Method | LC-MS/MS |
The stability of a compound in such an assay is often categorized as high, medium, or low based on its half-life (t½) and calculated intrinsic clearance. Compounds with high stability are generally more likely to have favorable pharmacokinetic properties in vivo.
Identifying the major metabolites of a drug candidate is crucial for understanding its biotransformation pathways and for assessing the potential for active or toxic metabolites. researchgate.net This process typically involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry to identify the structures of the metabolites formed. diva-portal.org
For this compound, potential major metabolites could arise from several key biotransformation reactions. While direct experimental evidence is lacking in the public domain, based on the metabolism of structurally related compounds, likely metabolic pathways include hydroxylation of the aromatic ring or the aliphatic chain, and ether cleavage. researchgate.netspringermedizin.de
Enzyme-Mediated Metabolism (e.g., Cytochrome P450 involvement)
The cytochrome P450 (CYP450) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs. nih.govwjgnet.com These enzymes are primarily responsible for catalyzing oxidative biotransformations. nih.govomicsonline.org The specific CYP isoforms involved in the metabolism of a compound are important to identify, as this can help predict potential drug-drug interactions. nih.gov
The metabolism of this compound is likely mediated by CYP450 enzymes. The aromatic ring and the butanoic acid side chain are both potential sites for oxidative metabolism. For instance, studies on other xenobiotics have shown that CYP enzymes can catalyze the hydroxylation of aromatic rings and aliphatic chains. nih.gov The specific CYP isoforms that may be involved, such as CYP3A4, CYP2D6, or CYP2C9, would need to be determined through reaction phenotyping studies using a panel of recombinant human CYP enzymes.
Pathways of Biotransformation (e.g., Oxidation, Reduction, Hydrolysis, Glucuronidation)
Drug biotransformation is generally categorized into Phase I and Phase II reactions. msdmanuals.comnih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govmlsu.ac.in
For this compound, the following biotransformation pathways are plausible:
Oxidation: This is a common Phase I reaction catalyzed by CYP450 enzymes. omicsonline.org Potential sites of oxidation on this compound include the aromatic ring, leading to the formation of phenolic metabolites, and the butanoic acid side chain, resulting in hydroxylated derivatives. nih.gov
Reduction: While less common for this type of structure, reduction of the carboxylic acid group is a theoretical possibility. mlsu.ac.in
Hydrolysis: The ether linkage in this compound could potentially undergo hydrolytic cleavage, although this is generally a less favorable pathway for aromatic ethers compared to esters.
Glucuronidation: The carboxylic acid group of the parent compound, as well as any hydroxylated metabolites formed during Phase I, are susceptible to Phase II conjugation with glucuronic acid. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the polarity of the molecule, preparing it for elimination. mlsu.ac.innih.gov
Correlation between Chemical Structure and Metabolic Fate
In the case of this compound and its analogues, several structural features are expected to influence metabolism:
Fluorine Substitution: The presence of a fluorine atom on the phenoxy ring can significantly impact metabolism. Fluorine is an electron-withdrawing group, which can influence the reactivity of the aromatic ring towards oxidative metabolism. researchgate.net The position of the fluorine atom (ortho, meta, or para) can also affect the regioselectivity of hydroxylation.
Alkyl Chain Length: The length of the alkanoic acid chain can influence the site of metabolism. For example, in a study on fluorophenoxyalkanoic acids in microorganisms, the length of the alkyl chain was shown to affect the metabolic pathway. researchgate.net
Carboxylic Acid Group: The carboxylic acid moiety is a key site for Phase II conjugation reactions, particularly glucuronidation. nih.gov
A hypothetical structure-metabolism relationship for analogues of this compound is presented below:
| Analogue | Structural Modification | Predicted Metabolic Consequence |
| 4-(4-Fluorophenoxy)butanoic acid | Fluorine at para-position | Altered regioselectivity of aromatic hydroxylation compared to the 2-fluoro isomer. |
| 4-(2,4-Difluorophenoxy)butanoic acid | Additional fluorine atom | Potentially increased metabolic stability due to multiple electron-withdrawing groups. |
| 4-Phenoxybutanoic acid | Absence of fluorine | Likely to undergo more rapid aromatic hydroxylation compared to fluorinated analogues. |
Future Directions and Emerging Research Avenues for 4 2 Fluorophenoxy Butanoic Acid Research
Exploration of Novel Therapeutic Applications Beyond Current Indications
The primary therapeutic focus for derivatives of 4-(2-Fluorophenoxy)butanoic acid has been in oncology, particularly as inhibitors of the c-Met kinase pathway. However, the broader class of phenoxyalkanoic acids and butyrate (B1204436) compounds, to which it is structurally related, exhibit a wide range of biological activities. This suggests that derivatives of this compound could be repurposed or further developed for a variety of other diseases.
Neurodegenerative Disorders: The role of neuroinflammation and oxidative stress in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's is well-established. bohrium.com Certain phytochemicals and synthetic derivatives have shown potential in mitigating these effects by inducing neurotrophic factors and inhibiting inflammatory mediators. nih.gov Given that some phenoxyacetic acid derivatives have been studied for their effects on the nervous system, future research could explore the potential of novel this compound analogs in neuroprotection. nih.govtandfonline.com
Inflammatory Diseases: Butyrate, a short-chain fatty acid, is known to play a role in regulating inflammation. nih.gov The structural similarity of this compound to butyrate suggests that its derivatives could be investigated for their anti-inflammatory properties. Research into related compounds has demonstrated the potential for dual inhibition of cyclooxygenase (COX) activity and inflammatory gene expression, offering a promising avenue for the development of new anti-inflammatory agents. researchgate.net
The table below summarizes potential new therapeutic areas for derivatives of this compound based on the activities of related compounds.
| Therapeutic Area | Potential Mechanism of Action | Related Compound Class |
| Neurodegenerative Diseases | Neuroprotection, Anti-inflammatory, Antioxidant | Phenoxyacetic acid derivatives, Phytochemicals |
| Inflammatory Disorders | Inhibition of inflammatory mediators, COX inhibition | Butyrates, Phenylpropanoic acid derivatives |
| Metabolic Diseases | Modulation of metabolic pathways | Phenoxyalkanoic acid derivatives |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.gov These computational tools can accelerate the identification of novel drug candidates, optimize their properties, and predict their bioactivity, thereby reducing the time and cost of development. taylorandfrancis.comijpsjournal.comspringernature.com
For this compound and its derivatives, AI and ML can be employed in several ways:
Virtual Screening and Hit Identification: AI-powered algorithms can screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific therapeutic target. compchemhighlights.orgyoutube.com This approach has been successfully used to identify novel c-Met kinase inhibitors. aacrjournals.org
Predictive Modeling: Machine learning models can be trained on existing data to predict the structure-activity relationships (SAR) of this compound analogs. nih.govbiorxiv.org This allows for the in silico design of new derivatives with enhanced potency and selectivity. Deep learning models, for instance, have been used to predict the bioactivity of quinoline (B57606) derivatives. nih.gov
ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify and eliminate candidates with unfavorable profiles early in the drug discovery process.
The following table outlines the key applications of AI and ML in the design of novel this compound derivatives.
| Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity to guide the design of more potent compounds. nih.gov | More efficient lead optimization and reduced need for extensive empirical screening. |
| De Novo Drug Design | Generates novel molecular structures with desired pharmacological properties using generative AI models. nih.gov | Discovery of entirely new chemical scaffolds with unique mechanisms of action. |
| Toxicity Prediction | Utilizes computational models to assess the potential toxicity of new compounds before synthesis and preclinical testing. nih.gov | Improved safety profiles and reduced late-stage attrition of drug candidates. |
Development of Advanced Delivery Systems for Targeted Research
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems offer the potential to improve the therapeutic index of drugs by enhancing their bioavailability, stability, and target specificity.
For derivatives of this compound, particularly those developed as anticancer agents, targeted delivery systems are of significant interest. These systems can help to concentrate the drug at the tumor site, thereby increasing its efficacy while minimizing off-target side effects.
Several types of nanoparticle-based delivery systems are being explored for cancer therapy and could be adapted for the targeted delivery of this compound derivatives: mdpi.com
Liposomes and Polymeric Nanoparticles: These have been widely studied for the delivery of various anticancer drugs. Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer that is commonly used to formulate nanoparticles for controlled drug release. mdpi.com
Chitosan-Quinoline Nanoparticles: Novel pH-responsive nanocarriers based on chitosan (B1678972) and quinoline have been developed for the delivery of hydrophobic anticancer drugs. nih.gov
Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure that can be used to encapsulate and deliver drugs. nih.gov
Antibody-Drug Conjugates (ADCs): This approach involves linking a potent cytotoxic agent to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells, such as c-Met. biochempeg.comcancernetwork.com
The table below summarizes various advanced delivery systems and their potential benefits for therapies based on this compound derivatives.
| Delivery System | Key Features | Potential Advantages for Research |
| PLGA Nanoparticles | Biodegradable, sustained release | Improved bioavailability and reduced dosing frequency. mdpi.com |
| Chitosan-Quinoline Nanoparticles | pH-responsive, biocompatible | Targeted release in the acidic tumor microenvironment. nih.gov |
| Antibody-Drug Conjugates (ADCs) | High target specificity | Enhanced therapeutic efficacy and reduced systemic toxicity. |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. novartis.com The application of green chemistry in the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of drug manufacturing. mdpi.com
For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Replacing these with more environmentally benign alternatives, such as water or ionic liquids, can significantly reduce the environmental footprint of the process. bohrium.comresearchgate.netijpsjournal.com
Catalysis: The use of catalysts, including biocatalysts and nanocatalysts, can improve the efficiency and selectivity of chemical reactions, leading to higher yields and less waste. nih.govchemistryjournals.netresearchgate.net For instance, various green catalysts have been effectively used in the synthesis of quinoline analogs. bohrium.comresearchgate.net
Energy Efficiency: Microwave-assisted synthesis and other energy-efficient techniques can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
The following table highlights key green chemistry strategies and their potential application in the synthesis of this compound and its derivatives.
| Green Chemistry Principle | Application in Synthesis | Environmental and Economic Benefits |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. semanticscholar.org | Reduced reliance on fossil fuels and promotion of a circular economy. |
| Biocatalysis | Employing enzymes for specific chemical transformations. chemistryjournals.netresearchgate.net | High selectivity, mild reaction conditions, and reduced waste. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced solvent use, energy consumption, and purification steps. bohrium.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-fluorophenoxy)butanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 2-fluorophenol with a brominated butanoic acid derivative (e.g., 4-bromobutyric acid) under basic conditions (e.g., K₂CO₃/DMF) to introduce the phenoxy group. Monitor reaction progress via TLC or HPLC .
- Ester hydrolysis : If synthesized via ester intermediates (e.g., methyl 4-(2-fluorophenoxy)butanoate), hydrolyze using NaOH/ethanol followed by acidification to isolate the carboxylic acid .
- Optimization : Adjust solvent polarity (DMF vs. THF), temperature (80–100°C), and stoichiometric ratios (1:1.2 phenol:halide) to improve yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl group at position 2, butanoic acid chain). Compare chemical shifts to analogous compounds (e.g., 4-(4-fluorophenoxy)butanoic acid in ) .
- FT-IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) functional groups .
- HPLC-MS : Assess purity (>98%) and molecular ion ([M-H]⁻ at m/z 213.1 for C₁₀H₁₀FO₃⁻) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to model electron density distribution. Fluorine’s electronegativity reduces electron density on the phenoxy ring, directing nucleophilic attack to the para position .
- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to predict binding affinity for anti-inflammatory applications .
- Validation : Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with methylamine) .
Q. What strategies address solubility challenges in biological assays for this compound?
- Approaches :
- Derivatization : Synthesize water-soluble salts (e.g., sodium or lysine salts) via reaction with NaOH or lysine in aqueous ethanol .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Micellar systems : Incorporate into PEG-PLGA nanoparticles for sustained release in cell culture media .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Experimental Design :
- SAR Studies : Synthesize analogs with varied substituents (e.g., nitro, amino, or methyl groups) on the phenyl ring. Test antimicrobial activity against E. coli and S. aureus via MIC assays .
- Pharmacokinetics : Compare logP values (HPLC retention times) and metabolic stability (rat liver microsome assays) to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
